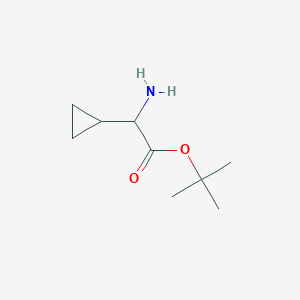

tert-Butyl a-amino-cyclopropaneacetate

Descripción general

Descripción

tert-Butyl a-amino-cyclopropaneacetate: is an organic compound that features a tert-butyl group, an amino group, and a cyclopropane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Transesterification: One common method involves the transesterification of an α-substituted acetoacetate with tert-butyl alcohol.

tert-Butylation: Another method involves the tert-butylation of carboxylic acids and alcohols using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate.

Industrial Production Methods: Industrial production often utilizes similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality tert-butyl a-amino-cyclopropaneacetate.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl a-amino-cyclopropaneacetate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups replacing the amino group.

Aplicaciones Científicas De Investigación

Cyclopropanation Reactions

Cyclopropanation is a key reaction where alkenes are converted into cyclopropanes using various reagents. tert-Butyl α-amino-cyclopropaneacetate has been utilized in:

- Enantioselective Synthesis : The compound serves as a chiral building block, enabling enantioselective cyclopropanation reactions. For instance, cinchona alkaloids have been used as catalysts to promote the formation of cyclopropanes from α-amino acids, yielding products with high stereochemical control .

- Radical Reactions : Recent studies have shown that photoredox catalysis can facilitate the formation of cyclopropanes from Michael acceptors, demonstrating the versatility of tert-butyl derivatives in radical-mediated processes .

Functionalization of Cyclopropanes

tert-Butyl α-amino-cyclopropaneacetate can be functionalized to introduce various substituents, leading to the synthesis of complex molecules. Its derivatives have been employed in:

- Aminoacylation Reactions : The compound has been involved in visible light-mediated aminoacylation processes, which allow for the introduction of amino acid residues into cyclopropane frameworks . This method has shown promising yields and broad substrate compatibility.

Drug Development

The unique structure of tert-butyl α-amino-cyclopropaneacetate makes it a candidate for drug development:

- Neuraminidase Inhibition : Research indicates that derivatives of this compound can enhance the activity of neuraminidase from Vibrio cholerae, suggesting potential applications in antiviral drug design .

- GABA Analogues : The synthesis of cyclopropanated γ-amino boronic acid derivatives from this compound has implications for developing new therapeutic agents targeting neurological conditions due to their structural similarity to GABA, an important neurotransmitter .

Synthesis of Functionalized Cyclopropanes

A notable case study involved the use of tert-butyl α-amino-cyclopropaneacetate in a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. This approach allowed researchers to access structurally diverse cyclopropanes efficiently, showcasing the compound's utility in generating complex architectures from simple precursors .

Enantioselective Michael Initiated Ring Closure (MIRC)

Another significant application was demonstrated through MIRC reactions involving tert-butyl acrylate and α-amino acids. The reactions yielded cyclopropanes with high enantioselectivity, highlighting the effectiveness of using this compound as a chiral auxiliary in asymmetric synthesis .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Cyclopropanation | Enantioselective synthesis using cinchona alkaloids | High stereochemical control achieved |

| Radical Functionalization | Aminoacylation via photoredox catalysis | Yields up to 96% with diverse substrates |

| Drug Development | Neuraminidase inhibition studies | Enhanced activity against Vibrio cholerae |

| GABA Analogues | Synthesis of γ-amino boronic acids | Potential therapeutic applications identified |

Mecanismo De Acción

The mechanism of action of tert-butyl a-amino-cyclopropaneacetate involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments .

Comparación Con Compuestos Similares

tert-Butyl acetate: Shares the tert-butyl group but lacks the amino and cyclopropane functionalities.

Cyclopropane derivatives: Compounds with similar cyclopropane rings but different substituents.

Uniqueness:

Structural Complexity: The combination of a tert-butyl group, an amino group, and a cyclopropane ring makes tert-butyl a-amino-cyclopropaneacetate unique.

Reactivity: The presence of these functional groups allows for a wide range of chemical reactions and applications.

Actividad Biológica

tert-Butyl α-amino-cyclopropaneacetate (TBCA) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and amino acid metabolism. This article explores the synthesis, biological evaluation, and pharmacological implications of TBCA, supported by recent research findings.

Synthesis of tert-Butyl α-amino-cyclopropaneacetate

The synthesis of TBCA typically involves the reaction of cyclopropane derivatives with tert-butyl esters. Recent advancements in synthetic methodologies have improved the efficiency and yield of these reactions. For instance, using bis(trifluoromethanesulfonyl)imide as a catalyst has shown significant promise in achieving high yields of tert-butyl esters from amino acids and carboxylic acids .

Anticancer Properties

Recent studies have demonstrated that TBCA derivatives exhibit notable anticancer activity. In vitro evaluations showed that certain tert-butyl esters can suppress the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. However, these compounds were found to be less potent than established treatments like tamoxifen or olaparib .

Table 1: Anticancer Activity of TBCA Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Tamoxifen |

|---|---|---|---|

| TBCA Derivative 1 | MCF-7 | 15 | Less potent |

| TBCA Derivative 2 | SK-BR-3 | 20 | Less potent |

| TBCA Derivative 3 | MDA-MB-231 | 25 | Less potent |

| Tamoxifen | MCF-7 | 5 | Reference |

The study highlighted that while TBCA derivatives have potential, their efficacy is significantly lower compared to leading anticancer agents .

The mechanism by which TBCA exerts its biological effects is still under investigation. Preliminary data suggest that it may interfere with metabolic pathways critical for cancer cell proliferation. The compound's structure allows it to interact with various enzymes involved in amino acid metabolism, potentially leading to altered cellular responses in cancerous tissues .

Pharmacokinetics

Pharmacokinetic studies have revealed important insights into the absorption, distribution, metabolism, and excretion (ADME) properties of TBCA. For example, after intraperitoneal administration, maximum concentration levels (Cmax) were observed at various time points depending on the specific formulation .

Table 2: Pharmacokinetic Parameters of TBCA

| Parameter | Value |

|---|---|

| Cmax (Liver) | 7291 ng/g |

| Tmax (Liver) | 1 h |

| Half-life (Liver) | 0.43 h |

| AUC0-α (Liver) | 10596 ng×h/g |

These pharmacokinetic characteristics suggest that TBCA has a rapid absorption profile but may require further optimization for enhanced therapeutic efficacy.

Case Studies

A notable case study involved the evaluation of TBCA in a murine model of breast cancer. Mice treated with TBCA derivatives showed a reduction in tumor size compared to control groups. However, the therapeutic window was narrow, indicating potential toxicity at higher doses .

Propiedades

IUPAC Name |

tert-butyl 2-amino-2-cyclopropylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUQSNWLGMSEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259503 | |

| Record name | 1,1-Dimethylethyl α-aminocyclopropaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159871-54-2 | |

| Record name | 1,1-Dimethylethyl α-aminocyclopropaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159871-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl α-aminocyclopropaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.